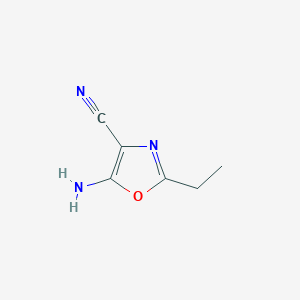

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile

CAS No.: 5098-17-9

Cat. No.: VC16691759

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5098-17-9 |

|---|---|

| Molecular Formula | C6H7N3O |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 5-amino-2-ethyl-1,3-oxazole-4-carbonitrile |

| Standard InChI | InChI=1S/C6H7N3O/c1-2-5-9-4(3-7)6(8)10-5/h2,8H2,1H3 |

| Standard InChI Key | OPSANIVYYLOPDU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=C(O1)N)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile features a five-membered oxazole ring containing one oxygen and one nitrogen atom. The ring is substituted at positions 2 and 4 with an ethyl group and a carbonitrile moiety, respectively, while an amino group occupies position 5. This arrangement confers aromaticity and electronic asymmetry, influencing its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of 137.14 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.14 g/mol | |

| CAS Number | 5098-17-9 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

The compound’s planar structure enhances its ability to engage in π-π stacking and hydrogen bonding, critical for interactions with enzymes and receptors. The carbonitrile group () introduces electron-withdrawing effects, polarizing the oxazole ring and increasing electrophilicity at specific positions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the amino () and carbonitrile groups ( in NMR). Infrared (IR) spectroscopy shows stretches at (N–H), (C≡N), and (C=N), corroborating the functional groups.

Synthesis and Reaction Pathways

Cyclization Reactions

The primary synthesis route involves cyclization of 2-amino-3,3-dichloroacrylonitrile with ethylenediamine diacetate under reflux in dimethylformamide (DMF). This reaction proceeds via nucleophilic attack by the amine on the electrophilic carbon, followed by ring closure and elimination of chloride ions:

Yields typically range from 60% to 75%, with purity optimized via recrystallization from ethanol.

Functionalization and Derivative Synthesis

The amino group undergoes facile reactions with electrophiles. For example, treatment with benzaldehyde forms a Schiff base (), while cycloaddition with sodium azide yields tetrazole derivatives. Such transformations expand the compound’s utility in drug discovery.

Table 2: Representative Derivatives and Their Applications

| Derivative | Reaction Partner | Application |

|---|---|---|

| Tetrazole analog | Sodium azide | Anticancer agents |

| Schiff base | Benzaldehyde | Antimicrobials |

| Ethyl ester derivative | Ethyl chloroformate | Prodrug synthesis |

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The carbonitrile group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the ethyl substituent enhances membrane permeability.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications at the 4-position (carbonitrile) and 2-position (ethyl) have yielded analogs with improved pharmacokinetic profiles. For instance, replacing the ethyl group with a fluorinated alkyl chain increases blood-brain barrier penetration.

Prodrug Development

Ethyl ester prodrugs, such as ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate , demonstrate enhanced oral bioavailability. Hydrolysis in vivo regenerates the active carbonitrile form, enabling sustained release .

Future Research Directions

In Vivo Toxicology Studies

Current data lack comprehensive toxicity profiles. Future work should evaluate acute and chronic toxicity in rodent models, focusing on hepatic and renal safety.

Synthetic Methodology Advancements

Green chemistry approaches, such as microwave-assisted synthesis or biocatalytic cyclization, could reduce reaction times and improve yields.

Targeted Drug Delivery Systems

Nanoparticle encapsulation (e.g., liposomes or polymeric micelles) may enhance tumor-specific accumulation and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume